molecular formula C12H9ClN4O B2801582 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 871478-89-6

6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2801582
CAS No.: 871478-89-6
M. Wt: 260.68
InChI Key: DGCZUQOJUUFWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 871478-89-6) is a key chemical intermediate in medicinal chemistry and anticancer research. This compound, with the molecular formula C12H9ClN4O and a molecular weight of 260.68 g/mol, features a reactive chloromethyl group that makes it a versatile building block for the synthesis of diverse disubstituted pyrazolo[3,4-d]pyrimidine derivatives . The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of naturally occurring purine nucleosides and is investigated as a core structure in compounds targeting tyrosine kinases, including the epidermal growth factor receptor (EGFR) . Research into this class of molecules has shown promising antitumor, antibacterial, and antiproliferative activities, making them valuable for developing new therapeutic agents . As such, this compound is primarily used by researchers to create novel functionalized molecules for biological screening and structure-activity relationship (SAR) studies. This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(chloromethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCZUQOJUUFWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various amines. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions that yield various derivatives with improved biological properties. For instance, the compound can be synthesized through a two-step process involving the reaction of 5-amino-1H-pyrazole derivatives with chloroacetyl chloride and subsequent cyclization steps. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds .

Biological Activities

The biological evaluation of this compound and its derivatives has revealed several promising activities:

1. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For example, compounds derived from this scaffold have been tested against various cancer cell lines and showed potent inhibitory effects on tumor growth. The mechanism often involves the inhibition of angiogenesis through targeting vascular endothelial growth factor receptors (VEGFR), which is critical for tumor vascularization .

2. Phosphodiesterase Inhibition
Another notable application is in the field of phosphodiesterase inhibitors. Studies have shown that certain derivatives can selectively inhibit phosphodiesterase-5, leading to enhanced relaxant effects on smooth muscle tissues. This property is particularly relevant for developing treatments for erectile dysfunction and pulmonary hypertension .

3. Antimicrobial Properties
Some derivatives have also demonstrated antimicrobial activity against various pathogens. The ability to modify functional groups on the pyrazolo[3,4-d]pyrimidine core can enhance this activity, making them potential candidates for new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity, one compound exhibited a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 5 µM. The study highlighted structure-activity relationships indicating that electron-withdrawing groups at specific positions enhance anticancer efficacy .

Case Study 2: Phosphodiesterase Inhibition

A derivative of this compound was tested for its ability to inhibit phosphodiesterase-5 in isolated rat cavernosum tissue. Results showed a pEC50 value of 8.31 µM, demonstrating its potential as a therapeutic agent for erectile dysfunction .

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes . For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Substituent Effects at Position 6

The reactivity and biological activity of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituents at position 6:

Compound Position 6 Substituent Key Properties Biological Activity/Utility References
Target Compound -CH₂Cl High reactivity (leaving group); precursor for derivatization Intermediate for pharmacologically active analogs
4-Chloro-6-(chloromethyl)-1-methyl analog -CH₂Cl Similar reactivity; methyl at position 1 reduces steric hindrance Intermediate for disubstituted derivatives
6-[(Substituted phenyl)thio] derivatives -S-(2-oxoethylaryl) Thioether linkage enhances solubility; modulates electronic effects Antifungal, antiproliferative
HS38 (thioether derivative) -S-propanamide Improved hydrogen bonding capacity; potential CNS activity Kinase inhibitor candidate
5-Amino-6-arylamino analogs -NH-Ar Amino group enables hydrogen bonding; regioselective synthesis Antifungal (e.g., Sclerotinia inhibition)

Key Observations :

  • The chloromethyl group in the target compound offers superior synthetic versatility compared to thio or amino substituents, facilitating rapid derivatization .
  • Thioether-linked analogs exhibit enhanced solubility and distinct biological targeting, likely due to sulfur's electronegativity .
  • Amino-substituted derivatives show marked antifungal activity, emphasizing the role of hydrogen bonding in target interactions .

Substituent Effects at Position 1

The substituent at position 1 impacts steric bulk and aromatic interactions:

Compound Position 1 Substituent Key Properties References
Target Compound Phenyl Enhances aromatic stacking; improves stability
1-Methyl analog Methyl Reduced steric hindrance; simpler synthesis
1-(Tetrahydro-2H-pyran-4-yl) derivatives Tetrahydro-pyranyl Increases lipophilicity; potential blood-brain barrier penetration
1-(3-Chlorophenyl) analogs Halogenated phenyl Electron-withdrawing effects modulate reactivity

Key Observations :

  • Phenyl groups at position 1 (as in the target compound) optimize stability and π-π stacking in biological targets .
  • Methyl or smaller substituents simplify synthesis but may reduce binding specificity .
  • Bulky groups like tetrahydro-pyranyl enhance lipophilicity, critical for CNS-targeting drugs .

Structural Complexity and Pharmacokinetics

Fused-ring systems and hybrid scaffolds introduce distinct pharmacokinetic profiles:

Compound Structural Features Pharmacokinetic Implications References
Target Compound Simple pyrazolo[3,4-d]pyrimidine Moderate solubility; facile derivatization
Thieno[2,3-d]pyrimidine hybrids Fused thieno-pyrimidine moiety Increased lipophilicity; fluorescence properties
Coumarin-pyrazolo[3,4-b]pyridine hybrids Coumarin fused with pyrazolo-pyridine Enhanced fluorescence; potential for theragnostic applications

Key Observations :

  • Fused-ring systems (e.g., coumarin or thieno derivatives) improve photochemical properties but may complicate synthesis .
  • The target compound’s simplicity balances synthetic accessibility with adaptability for drug development .

Biological Activity

6-(Chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H9ClN4OC_{12}H_9ClN_4O with a molecular weight of 260.68 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC12H9ClN4O
Molecular Weight260.68 g/mol
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For example, the synthesis may include the chloromethylation of 1-phenyl-pyrazolones followed by cyclization to form the pyrazolo[3,4-d]pyrimidine framework. The methodologies often yield high purity and good yields of the target compound.

Biological Activities

The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related pyrazolo derivatives. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against different tumor cell lines. In vitro assays demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

Research indicates that pyrazolo derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example:

  • Inhibition of COX-2 : Several analogs showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that this compound may possess similar anti-inflammatory effects.

Antimicrobial Activity

Pyrazolo compounds have been evaluated for their antimicrobial effects against various bacterial strains. Studies have shown that modifications in the structure can enhance antibacterial activity against pathogens such as E. coli and S. aureus.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Anti-inflammatory Effects : A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α and IL-6 at concentrations as low as 10 µM compared to standard treatments.
  • Antimicrobial Screening : Compounds derived from similar structures were tested against Pseudomonas aeruginosa and showed promising results in inhibiting bacterial growth.
  • Cytotoxicity Assays : In vitro tests revealed that related compounds significantly reduced viability in cancer cell lines at low micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(chloromethyl)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. A common route includes:

Condensation : Reacting 5-amino-pyrazole derivatives with chlorinated pyrimidine intermediates under reflux in aprotic solvents (e.g., DMF or DCM) .

Functionalization : Introducing the chloromethyl group via nucleophilic substitution or alkylation, often using reagents like chloroacetyl chloride .

  • Optimization : Key parameters include temperature (70–90°C), solvent polarity, and catalysts (e.g., K₂CO₃ for deprotonation). Continuous-flow reactors improve yield consistency .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at N1, chloromethyl at C6) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.06) .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Q. What are the key physicochemical properties influencing solubility and formulation?

  • Critical Properties :

PropertyValueRelevance
LogP (lipophilicity)~2.1 (predicted)Membrane permeability
pKa8.87 (basic nitrogen)Ionization in physiological pH
Polar Surface Area70.14 ŲSolubility in aqueous buffers

Advanced Research Questions

Q. What molecular targets and mechanisms are associated with this compound in oncology research?

  • Mechanism : Pyrazolo[3,4-d]pyrimidines inhibit cyclin-dependent kinases (CDKs) and EGFR by competing with ATP-binding pockets. For example:

  • CDK2 Inhibition : IC₅₀ values ≤100 nM in kinase assays, disrupting cell cycle progression .
  • Apoptosis Induction : Caspase-3/7 activation observed in leukemia cell lines (e.g., HL-60) at 10 µM .
    • Experimental Design : Use in vitro kinase assays (radiometric or fluorescence-based) and flow cytometry for apoptosis profiling .

Q. How can researchers resolve contradictions in reported biological activity data across derivatives?

  • Case Study : Discrepancies in IC₅₀ values for CDK2 inhibition (e.g., 50 nM vs. 200 nM) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance binding affinity vs. electron-donating groups (e.g., methyl) .
  • Assay Variability : Normalize data using positive controls (e.g., Roscovitine for CDKs) .
    • Resolution : Perform dose-response curves in triplicate across multiple cell lines and validate with structural analogs .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • SAR Insights :

Substituent PositionModificationEffect on Activity
C6 (Chloromethyl)Replace with -SCH₃↑ Solubility, ↓ cytotoxicity
N1 (Phenyl)Substitute with 4-Cl-Ph↑ CDK2 selectivity (2-fold)
  • Methodology : Synthesize derivatives via parallel synthesis and screen using high-throughput kinase panels .

Q. How does the compound’s stability under experimental conditions affect reproducibility?

  • Stability Challenges :

  • Hydrolysis : Chloromethyl group prone to hydrolysis in aqueous buffers (t₁/₂ <24 hrs at pH 7.4) .
  • Storage : Store at -20°C in anhydrous DMSO to prevent degradation .
    • Mitigation : Use freshly prepared solutions and quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.